4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate
CAS No.: 205812-14-2
Cat. No.: VC16244487
Molecular Formula: C23H25NO6
Molecular Weight: 411.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 205812-14-2 |
---|---|
Molecular Formula | C23H25NO6 |
Molecular Weight | 411.4 g/mol |
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27) |
Standard InChI Key | FODJWPHPWBKDON-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s molecular formula is C₂₃H₂₅NO₆, with a molecular weight of 411.4 g/mol . Its systematic IUPAC name, 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, reflects the tert-butyl ester and Fmoc-protected amine. The stereochemistry at the α-carbon remains preserved as the L-enantiomer, critical for maintaining biological activity in synthesized peptides .
Structural Features
The molecule comprises three functional regions:
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Fmoc group: A bulky aromatic moiety (fluorenylmethyl) attached via a carbonate linkage to the α-amino group, providing base-labile protection .
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Aspartic acid backbone: The central L-aspartate residue with α-amine and dual carboxylic acid groups.
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tert-Butyl ester: A sterically hindered ester protecting the β-carboxylic acid, acid-labile for orthogonal deprotection .
The tert-butyl group’s steric bulk prevents unintended side-chain interactions during peptide elongation, while the Fmoc group’s sensitivity to piperidine enables sequential deprotection in SPPS .
Table 1: Physicochemical Properties of 4-tert-Butyl Hydrogen N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-Aspartate
Synthesis and Manufacturing
Synthetic Pathway
The synthesis involves sequential protection of L-aspartic acid’s functional groups:
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Fmoc Protection: The α-amino group reacts with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in basic aqueous conditions, forming a stable carbamate bond .
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tert-Butyl Esterification: The β-carboxylic acid is esterified with tert-butanol under acid catalysis (e.g., HCl or H₂SO₄), yielding the tert-butyl ester.
This orthogonal protection strategy ensures compatibility with Fmoc-based SPPS, where the tert-butyl group remains intact during piperidine-mediated Fmoc deprotection .
Purification and Quality Control
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to achieve purities >99.5% . Critical impurities include:
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Fmoc-β-Ala-OH (<0.1%): Arises from β-alanine contamination during synthesis.
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Fmoc-Asp-OH (<0.1%): Partial deprotection of the tert-butyl ester .
Chiral HPLC confirms enantiomeric purity (>99.9%), essential for avoiding epimerization in peptide products .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
The compound serves as a building block for introducing aspartic acid residues into peptides. Key advantages include:
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Orthogonal Deprotection: The Fmoc group is removed with 20% piperidine in DMF, while the tert-butyl ester remains stable, enabling selective side-chain deprotection with trifluoroacetic acid (TFA) .
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Reduced Side Reactions: The tert-butyl ester’s stability minimizes aspartimide formation compared to less hindered esters .
Cleavage and Global Deprotection
Challenges and Side Reactions
Aspartimide Formation
Under basic conditions (e.g., piperidine), the aspartic acid residue can cyclize to form a five-membered aspartimide ring, leading to α/β-peptide byproducts . This side reaction is exacerbated in sequences with glycine or asparagine C-terminal to aspartic acid .
Table 2: Strategies to Mitigate Aspartimide Formation
Epimerization Risks
Prolonged exposure to basic conditions during Fmoc deprotection can racemize the α-carbon, necessitating optimized reaction times (<10 min per cycle) .
Derivatives and Isotopic Labeling
Deuterated analogs (e.g., Fmoc-Asp(OtBu)-OH-d₃) are synthesized for mass spectrometry studies, incorporating three deuterium atoms at non-labile positions . These derivatives retain identical reactivity to the parent compound, enabling tracer experiments in peptide metabolism .
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